[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Overview
Description
[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free catalytic environment . The reaction is characterized by high yields (78-92%) and simple operation. The product is characterized using techniques such as HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.
Medicine
Medicinally, pyrazole derivatives have been investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents. This compound could be explored for similar pharmacological activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity. Pyrazole derivatives are known for their applications in dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(propan-2-yl)-1H-pyrazole
- 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine
- 1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanol
Uniqueness
What sets [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological activities or chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1-phenyl-3-propan-2-ylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(2)13-11(8-14)9-16(15-13)12-6-4-3-5-7-12/h3-7,9-10H,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAMOTODCYKTBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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